5-Isopentylisoxazol-3(2H)-one
Description
5-Isopentylisoxazol-3(2H)-one is a heterocyclic compound featuring a five-membered isoxazolone ring substituted with an isopentyl (3-methylbutyl) group at the 5-position. Isoxazolones are characterized by a ring structure containing both oxygen and nitrogen atoms, which confer unique electronic and reactive properties.
Properties
CAS No. |
192439-68-2 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
5-(3-methylbutyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-4-7-5-8(10)9-11-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
HXVJQVLSGXGIGU-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=O)NO1 |
Canonical SMILES |
CC(C)CCC1=CC(=O)NO1 |
Synonyms |
3(2H)-Isoxazolone,5-(3-methylbutyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopentylisoxazol-3(2H)-one can be synthesized through various methods. One common approach involves the cyclization of β-keto esters with hydroxylamine . This method typically requires maintaining a pH of around 10 throughout the reaction and quenching the reaction mixture with a strong mineral acid to suppress the formation of 5-isoxazolones .
Another method involves the use of acyl Meldrum’s acids, which, upon aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine, lead to the formation of N,O-diBoc-protected β-keto hydroxamic acids. These acids can then be cyclized to 5-substituted 3-isoxazolols without forming any byproducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Isopentylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-Isopentylisoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Isopentylisoxazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at various receptor sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 5-Isopentylisoxazol-3(2H)-one include:
Physicochemical and Electronic Properties
- Lipophilicity : The isopentyl group in this compound increases hydrophobicity compared to the phenyl-substituted analog (3-Phenylisoxazol-5(2H)-one), which may enhance membrane permeability in drug design.
- Aromatic Interactions : 3-Phenylisoxazol-5(2H)-one exhibits strong π-π stacking and hydrogen-bonding capabilities, as seen in crystal structures of related compounds (e.g., C–H⋯O interactions and π-π distances of ~3.7 Å) . This contrasts with the aliphatic isopentyl group, which prioritizes van der Waals interactions.
Comparative Data Table: Key Parameters
| Parameter | This compound | 3-Phenylisoxazol-5(2H)-one | Thiazolyl-Oxadiazolyl Derivative |
|---|---|---|---|
| Molecular Weight | 155.19 | 161.16 | 250.24 |
| LogP (Predicted) | ~2.5 (high lipophilicity) | ~1.8 | ~1.2 (polar heterocycles) |
| Hydrogen Bond Acceptors | 2 | 2 | 5 |
| Thermal Stability | Moderate (alkyl chain) | High (aromatic rigidity) | Moderate (heterocyclic strain) |
Mechanistic and Functional Insights
- Crystal Packing: Analogous phthalazinone derivatives (e.g., 4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one) form chains via C–H⋯O hydrogen bonds and π-π stacking . Similar interactions may stabilize this compound in solid-state applications.
- Regioselectivity : Substituent position (e.g., 3-phenyl vs. 5-isopentyl) dictates electronic distribution, affecting reaction pathways. For instance, electron-donating alkyl groups may deactivate the isoxazolone ring toward electrophilic substitution compared to electron-withdrawing aryl groups.
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